molecular formula C16H22BrNO4 B14119063 tert-butyl 9-bromo-2,3-dihydro-5-(2-hydroxyethyl)benzo[f][1,4]oxazepine-4(5H)-carboxylate

tert-butyl 9-bromo-2,3-dihydro-5-(2-hydroxyethyl)benzo[f][1,4]oxazepine-4(5H)-carboxylate

Cat. No.: B14119063
M. Wt: 372.25 g/mol
InChI Key: IARFPFYGCHBADG-UHFFFAOYSA-N
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Description

The compound with the molecular formula C16H22BrNO4 methyl 2-(4-bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoate . This compound is a derivative of phenylalanine, an amino acid, and contains a bromine atom attached to the benzyl group. It is commonly used in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoate typically involves the following steps:

    Protection of the amino group: The amino group of phenylalanine is protected using tert-butoxycarbonyl (Boc) to form Boc-phenylalanine.

    Bromination: The benzyl group is brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom.

    Esterification: The carboxyl group is esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are carried out in controlled environments to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    N-bromosuccinimide (NBS): Used for bromination.

    Methanol and sulfuric acid: Used for esterification.

    Lithium aluminum hydride (LiAlH4): Used for reduction.

    Trifluoroacetic acid (TFA): Used for deprotection.

Major Products Formed

    Substitution: Formation of various substituted derivatives.

    Reduction: Formation of the corresponding alcohol.

    Deprotection: Formation of the free amine.

Scientific Research Applications

Methyl 2-(4-bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Used in the development of pharmaceutical compounds.

    Biochemistry: Used in the study of enzyme-substrate interactions and protein modifications.

    Material Science: Used in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of methyl 2-(4-bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the ester and Boc groups can undergo hydrolysis and deprotection, respectively. These reactions facilitate the formation of various derivatives and intermediates used in further chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-chlorobenzyl)-3-((tert-butoxycarbonyl)amino)propanoate
  • Methyl 2-(4-fluorobenzyl)-3-((tert-butoxycarbonyl)amino)propanoate
  • Methyl 2-(4-iodobenzyl)-3-((tert-butoxycarbonyl)amino)propanoate

Uniqueness

Methyl 2-(4-bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s reactivity and the types of reactions it can undergo, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C16H22BrNO4

Molecular Weight

372.25 g/mol

IUPAC Name

tert-butyl 9-bromo-5-(2-hydroxyethyl)-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate

InChI

InChI=1S/C16H22BrNO4/c1-16(2,3)22-15(20)18-8-10-21-14-11(13(18)7-9-19)5-4-6-12(14)17/h4-6,13,19H,7-10H2,1-3H3

InChI Key

IARFPFYGCHBADG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2=C(C1CCO)C=CC=C2Br

Origin of Product

United States

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